Hepta-3,4-dien-2-one
Description
Hepta-3,4-dien-2-one (IUPAC name: 3,4-heptadien-2-one) is a conjugated dienone characterized by a seven-carbon chain with double bonds at positions 3 and 4 and a ketone group at position 2. This structure imparts unique electronic and steric properties, influencing its reactivity in cyclization, dimerization, and transition-metal-catalyzed reactions.
Properties
CAS No. |
122711-85-7 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.156 |
IUPAC Name |
hepta-3,4-dien-2-one |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h4,6H,3H2,1-2H3 |
InChI Key |
RJRCMWRNGRFTCC-UHFFFAOYSA-N |
SMILES |
CCC=C=CC(=O)C |
Synonyms |
3,4-Heptadien-2-one (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Hepta-3,4-dien-2-one vs. Penta-3,4-dien-2-one (Acetylallene)
Structural Differences :
- This compound : C₇H₁₀O with conjugated double bonds (C3–C4) and a ketone at C2.
- Penta-3,4-dien-2-one : C₅H₆O with a shorter chain and conjugated double bonds (C3–C4).
Reactivity :
- Penta-3,4-dien-2-one undergoes cyclization with transition metals (Cu, Ag, Rh, Ru, Pd) at room temperature to form 2-methylfuran. Without catalysts, thermal cyclization requires temperatures >433°C .
- This compound (by analogy): Conjugated systems may exhibit similar cyclization tendencies but require tailored conditions due to longer chain steric effects.
This compound vs. Hepta-3,5-dien-2-one
Structural Differences :
- Hepta-3,5-dien-2-one: Non-conjugated double bonds at C3–C5 and a ketone at C2 (CAS 3916-64-1) .
Reactivity :
- The isolated double bonds in hepta-3,5-dien-2-one limit conjugation, reducing stabilization of intermediates compared to this compound. This difference may influence regioselectivity in Diels-Alder reactions, as seen in hydroquinone derivatives .
Spectroscopic Data :
This compound vs. Cyclomanganated Complex Precursors
Compounds like 1-phenyl-5-(dimethylamino)methylene-2,4,6(1H,3H,5H)-pyridinone () highlight the role of conjugated systems in forming heterocycles.
Data Tables
Table 1: Physical and Chemical Properties
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